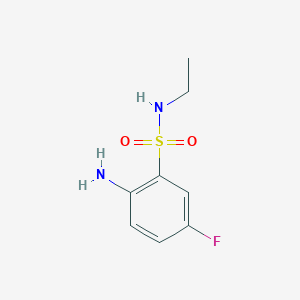

2-氨基-N-乙基-5-氟苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

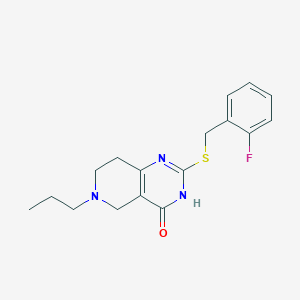

“2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1026183-64-1 . It has a molecular weight of 218.25 . The IUPAC name for this compound is 2-amino-N-ethyl-5-fluorobenzenesulfonamide .

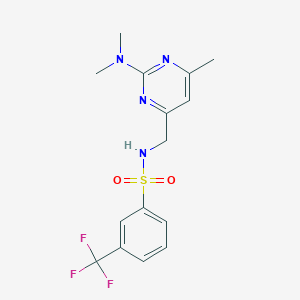

Molecular Structure Analysis

The InChI code for “2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide” is 1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

科学研究应用

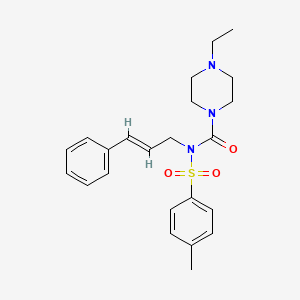

磺酰胺衍生物在药物化学中的应用

磺酰胺衍生物是从经典的抗菌氨基苯磺酰胺演变而来的,在化学结构修饰后表现出广泛的生物活性。这些修饰导致了广泛的药物应用,包括抗菌、抗癌、抗寄生虫、抗炎、抗惊厥、抗青光眼、抗糖尿病和抗癫痫药剂等。该领域的研究所活跃,旨在设计新的磺酰胺类药物分子,这些分子具有广谱、高效和低毒性,从而为磺酰胺化合物拓展新的药用应用(何世超等,2016)。

环境影响和降解

全氟烷基化学品的环境降解(可能包括磺酰胺衍生物)由于其可能转化为全氟烷基酸(PFAA),如全氟辛酸(PFOA)和全氟辛烷磺酸(PFOS),而成为研究课题。这些研究旨在了解磺酰胺衍生物的环境归宿、生物降解途径以及可能形成的环境持久性和有毒降解产物(刘金霞和桑德拉·梅希亚·阿文达诺,2013)。

化学合成和应用

对含氨基苯磺酰胺的环状化合物的合成研究(包括2-氨基-N-乙基-5-氟苯-1-磺酰胺)探索了通过顺序的尼古拉斯和帕森-克汉德反应来开发新型多杂环化合物。这些合成途径促进了磺酰胺或磺内酰胺类功能分子的发现,突出了氨基苯磺酰胺衍生物在有机合成和潜在药物应用中的多功能性(金田恭介,2020)。

作用机制

Target of Action

The primary target of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction .

Mode of Action

2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, the compound indirectly disrupts DNA synthesis, leading to a halt in bacterial growth and reproduction .

Result of Action

The result of the action of 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the growth and reproduction of bacteria .

属性

IUPAC Name |

2-amino-N-ethyl-5-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLOYRBUNGDYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2872134.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride](/img/structure/B2872135.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2872136.png)

![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)

![2-[[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2872141.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B2872145.png)

pyridin-2-yl]phenyl}methylidene)amine](/img/structure/B2872148.png)